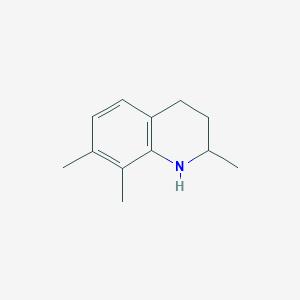

2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline

Description

Historical Context of Tetrahydroquinoline Derivatives in Medicinal Chemistry

Tetrahydroquinoline (THQ) derivatives have been integral to drug discovery since the early 20th century, with natural products such as angustureine and benzastatin D highlighting their biological relevance. The structural similarity of THQs to privileged pharmacophores enabled their adoption in designing central nervous system agents, antimicrobials, and anticancer drugs. For example, the partial saturation of the quinoline ring reduces planarity, enhancing membrane permeability while retaining aromatic interactions critical for target binding.

The emergence of this compound reflects advancements in regioselective alkylation strategies. Early synthetic routes to THQs relied on Povarov [4+2] cycloadditions or transition-metal-catalyzed cyclizations, which often lacked selectivity for specific substitution patterns. Modern methods, such as copper-catalyzed reactions using cyclobutanone oxime precursors, now enable precise control over methyl group placement. This progress has facilitated the systematic study of how substituent positioning affects physicochemical properties, as seen in the enhanced metabolic stability of 2,7,8-trimethyl variants compared to non-methylated analogs.

Positional Isomerism in Trimethyltetrahydroquinoline Systems

Positional isomerism in trimethyltetrahydroquinolines arises from the spatial arrangement of methyl groups on the bicyclic framework. The 2,7,8-trimethyl isomer exhibits unique steric interactions due to the proximity of the 2-methyl group to the nitrogen atom and the 7,8-dimethyl groups on the aromatic ring. This contrasts with isomers such as 2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline, where the 4-methyl group introduces torsional strain in the saturated ring.

Table 1: Comparative Structural Data for Trimethyltetrahydroquinoline Isomers

The electronic effects of methyl groups further differentiate isomers. In 2,7,8-trimethyl-THQ, the 2-methyl group donates electron density to the nitrogen atom via hyperconjugation, increasing basicity ($$ \text{p}Ka \approx 5.2 $$) compared to the 2,4,8-trimethyl analog ($$ \text{p}Ka \approx 4.7 $$). This modulation of electronic properties directly impacts solubility and binding affinity in biological systems.

Synthetic approaches to these isomers often hinge on precursor design. For instance, Lázaro-Milla and Almendros demonstrated that bis(triflyl)ated intermediates enable regioselective methyl group installation via radical-mediated pathways. Similarly, Gao and Yuan’s copper-catalyzed method achieves selective cyclization using arylamines and cyclobutanone oximes, favoring the formation of 2,7,8-trimethyl-THQ under ambient conditions.

Mechanistic Insight :

In copper-catalyzed syntheses, the reaction proceeds through:

- Imine formation : Condensation of aniline derivatives with carbonyl compounds.

- Enamine isomerization : Tautomerization to generate nucleophilic intermediates.

- Cyclization : Intramolecular attack to form the tetrahydroquinoline core.

This pathway highlights the critical role of catalyst choice in directing methyl group placement, with copper(II) trifluoroacetate ($$ \text{Cu(TFA)}_2 $$) favoring 2,7,8-substitution due to its Lewis acidity and orbital interactions.

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

2,7,8-trimethyl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C12H17N/c1-8-4-6-11-7-5-9(2)13-12(11)10(8)3/h4,6,9,13H,5,7H2,1-3H3 |

InChI Key |

LTMNVXMANILBAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(N1)C(=C(C=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinoline derivatives using hydrogenation catalysts. For instance, the reduction of 2,7,8-trimethylquinoline in the presence of a palladium catalyst can yield the desired tetrahydroquinoline compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient conversion of quinoline derivatives to the tetrahydroquinoline form .

Chemical Reactions Analysis

Types of Reactions

2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to fully saturated quinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Fully saturated quinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.

Scientific Research Applications

2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Its derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It enhances the antioxidant defense system by increasing the activity of antioxidant enzymes and reducing oxidative stress.

Neuroprotection: It modulates the expression of genes involved in neuronal survival and apoptosis, thereby providing neuroprotective effects.

Anti-inflammatory Effects: It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparative Analysis with Similar Tetrahydroquinoline Derivatives

Structural and Substituent Variations

The biological and physicochemical properties of tetrahydroquinolines are highly dependent on substituent position, number, and functional groups. Below is a comparative analysis of 2,7,8-TMTQ with key analogs:

Table 1: Substituent Positions and Key Properties

Q & A

Q. What are the preferred synthetic routes for 2,7,8-trimethyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted aniline precursors or catalytic hydrogenation of quinoline derivatives. For example, catalytic hydrogenation of 2,7,8-trimethylquinoline using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) at 80–120°C is a common approach. Solvent choice (e.g., ethanol or THF) and reaction time (6–24 hours) critically impact yield and purity . Multi-step protocols may include Friedel-Crafts alkylation to introduce methyl groups, followed by reductive cyclization. Optimizing stoichiometry of methylating agents (e.g., methyl iodide) ensures regioselectivity at positions 2, 7, and 7.

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the substitution pattern and bicyclic structure. Methyl groups at positions 2, 7, and 8 show distinct splitting patterns due to steric and electronic effects.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (CHN, 175.27 g/mol) and isotopic distribution.

- HPLC/Purity Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .

Q. What preliminary biological activities have been reported for tetrahydroquinoline derivatives with methyl substitutions?

Methodological Answer: Methyl-substituted tetrahydroquinolines exhibit neuroprotective and antioxidant properties. For instance, 2,2,4-trimethyl derivatives reduce oxidative stress in Parkinson’s disease models by scavenging free radicals and enhancing superoxide dismutase (SOD) activity. In vitro assays (e.g., SH-SY5Y neuronal cells) and in vivo rodent models are standard for evaluating neuroprotection .

Advanced Research Questions

Q. How do structural modifications at positions 2, 7, and 8 influence the compound’s interaction with biological targets?

Methodological Answer: The methyl groups’ steric bulk and electron-donating effects modulate binding affinity to enzymes like monoamine oxidase (MAO) or receptors such as NMDA. For example:

- Position 2: Methylation enhances metabolic stability by hindering cytochrome P450 oxidation.

- Position 7/8: Electron-rich substituents improve antioxidant capacity via resonance stabilization of radical intermediates.

Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes, validated by mutagenesis studies .

Q. How can researchers resolve contradictions in reported neuroprotective efficacy across studies?

Methodological Answer: Discrepancies may arise from variations in:

- Model Systems: Primary neurons vs. immortalized cell lines (e.g., PC12 vs. SH-SY5Y).

- Dosage Regimens: Optimal neuroprotection often occurs within narrow concentration ranges (e.g., 10–50 µM).

Standardize assays (e.g., MTT for viability, ROS detection kits for oxidative stress) and validate findings across multiple models. Meta-analyses of dose-response data are recommended .

Q. What challenges arise in achieving regioselective methylation during synthesis?

Methodological Answer: Regioselectivity is hindered by competing reactions (e.g., over-methylation or ring-opening). Strategies include:

- Directed Ortho-Metalation: Use of directing groups (e.g., -NHBoc) to control methyl group placement.

- Microwave-Assisted Synthesis: Accelerates reaction kinetics, reducing side products.

- Chiral Catalysts: Enantioselective synthesis for optically active derivatives. Post-synthetic purification via flash chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. What methodologies are used to study the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

Methodological Answer:

- In Vitro BBB Models: Co-culture systems (e.g., brain endothelial cells with astrocytes) assess permeability via LC-MS/MS quantification.

- In Vivo Studies: Radiolabeled C-2,7,8-trimethyl-THQ administered to rodents, with plasma and brain tissue sampled over time. Microdialysis tracks unbound fractions in the CNS.

- Computational Predictors: Tools like SwissADME estimate logP (lipophilicity) and BBB score .

Critical Research Gaps and Future Directions

- Mechanistic Elucidation: Detailed proteomic studies to map signaling pathways affected by 2,7,8-trimethyl-THQ.

- Toxicology Profiling: Chronic toxicity studies in non-rodent species (e.g., zebrafish) to assess long-term safety.

- Advanced Delivery Systems: Nanoformulations (e.g., liposomes) to enhance bioavailability and target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.